molecular formula C23H22O4 B11408920 9-butyl-3-(4-methoxyphenyl)-4-methyl-7H-furo[2,3-f]chromen-7-one

9-butyl-3-(4-methoxyphenyl)-4-methyl-7H-furo[2,3-f]chromen-7-one

Cat. No.: B11408920
M. Wt: 362.4 g/mol
InChI Key: SFVZPISCZHSIIL-UHFFFAOYSA-N
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Description

9-butyl-3-(4-methoxyphenyl)-4-methyl-7H-furo[2,3-f]chromen-7-one is a heterocyclic compound that belongs to the furochromenone family. These compounds are known for their diverse biological activities and are often found in various natural products. The unique structure of this compound, which includes a furochromenone core with butyl, methoxyphenyl, and methyl substituents, contributes to its distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-butyl-3-(4-methoxyphenyl)-4-methyl-7H-furo[2,3-f]chromen-7-one can be achieved through a multicomponent reaction involving the condensation of 5-hydroxy-4,7-dimethyl-2H-chromen-2-one, 4-methoxyphenylglyoxal, and Meldrum’s acid. The reaction proceeds in two steps:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves optimizing the multicomponent reaction conditions to achieve high yields and purity. This may include scaling up the reaction, using continuous flow reactors, and employing advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

9-butyl-3-(4-methoxyphenyl)-4-methyl-7H-furo[2,3-f]chromen-7-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Scientific Research Applications

9-butyl-3-(4-methoxyphenyl)-4-methyl-7H-furo[2,3-f]chromen-7-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 9-butyl-3-(4-methoxyphenyl)-4-methyl-7H-furo[2,3-f]chromen-7-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 9-butyl-3-(4-methoxyphenyl)-4-methyl-7H-furo[2,3-f]chromen-7-one lies in its specific substituents, which confer distinct chemical and biological properties

Properties

Molecular Formula

C23H22O4

Molecular Weight

362.4 g/mol

IUPAC Name

9-butyl-3-(4-methoxyphenyl)-4-methylfuro[2,3-f]chromen-7-one

InChI

InChI=1S/C23H22O4/c1-4-5-6-16-12-20(24)27-19-11-14(2)21-18(13-26-23(21)22(16)19)15-7-9-17(25-3)10-8-15/h7-13H,4-6H2,1-3H3

InChI Key

SFVZPISCZHSIIL-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC(=O)OC2=C1C3=C(C(=C2)C)C(=CO3)C4=CC=C(C=C4)OC

Origin of Product

United States

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